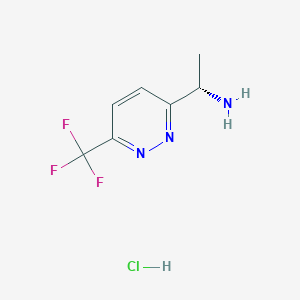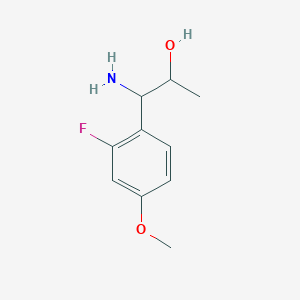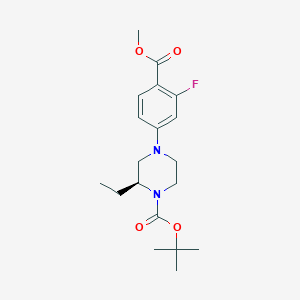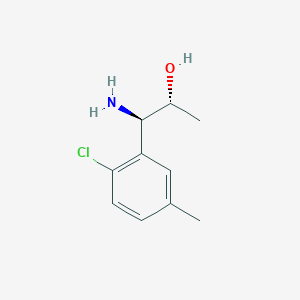
(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chlorinated aromatic compound.
Chiral Induction: Chiral catalysts or chiral auxiliaries are used to induce the desired stereochemistry.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Hydroxylation: Introduction of the hydroxyl group at the secondary carbon position.
Industrial Production Methods
Industrial production methods often involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the chlorinated aromatic ring or to convert the ketone back to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the dechlorinated product or the alcohol.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. It serves as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology
In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. Its chiral nature makes it valuable for studying stereospecific interactions in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group on the aromatic ring.
(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL: Lacks the chlorine atom on the aromatic ring.
(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)butan-2-OL: Has an additional carbon in the alkyl chain.
Uniqueness
(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is unique due to the presence of both the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
AUZGPVSYVKNCBJ-XCBNKYQSSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Cl)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


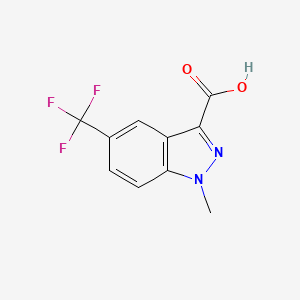
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)
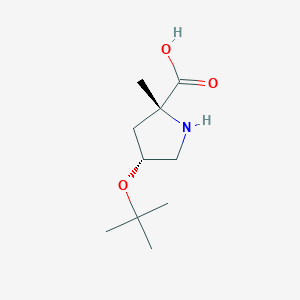
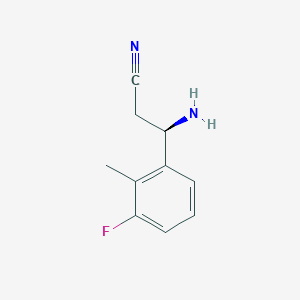

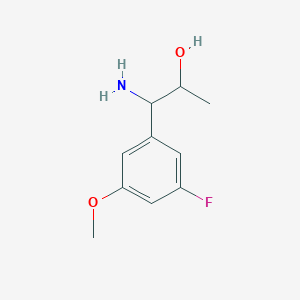

![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
